1-(3-Fluoro-4-propoxyphenyl)ethanone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluoro-4-propoxyphenyl)ethanone typically involves the reaction of 3-fluoro-4-propoxybenzaldehyde with a suitable reagent to introduce the ethanone group . One common method is the Friedel-Crafts acylation reaction, where an acyl chloride reacts with the aromatic ring in the presence of a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Friedel-Crafts acylation reactions, optimized for yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluoro-4-propoxyphenyl)ethanone can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted aromatic compounds
Scientific Research Applications
1-(3-Fluoro-4-propoxyphenyl)ethanone is used in a variety of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways involving fluorinated compounds.
Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the development of materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-4-propoxyphenyl)ethanone depends on its specific applicationThe fluorine atom can enhance the compound’s binding affinity and stability, while the ethanone group can participate in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-(3-Fluoro-4-propoxyphenyl)ethanone is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and interactions with other molecules. The presence of the fluorine atom and the propoxy group can enhance its chemical stability and biological activity compared to similar compounds .
Properties
IUPAC Name |
1-(3-fluoro-4-propoxyphenyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO2/c1-3-6-14-11-5-4-9(8(2)13)7-10(11)12/h4-5,7H,3,6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLAAPANARPXSCS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(=O)C)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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